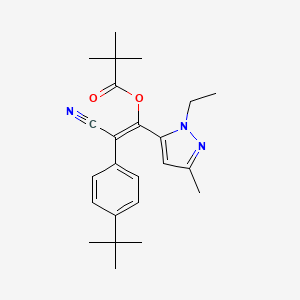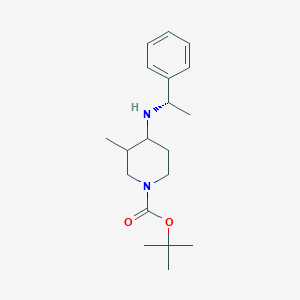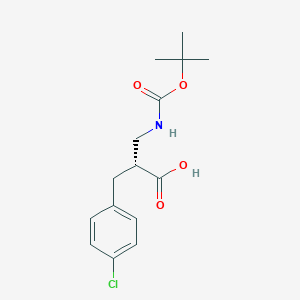
1-Benzyl-1H-indazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the benzyl group and the aldehyde functional group in this compound makes it a versatile compound for further chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles . This method provides good to excellent yields and is scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Formation of 1-Benzyl-1H-indazole-4-carboxylic acid.
Reduction: Formation of 1-Benzyl-1H-indazole-4-methanol.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1H-indazole-4-carbaldehyde is primarily related to its ability to interact with various molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparación Con Compuestos Similares
1H-Indazole: A parent compound with similar structural features but lacking the benzyl and aldehyde groups.
2H-Indazole: Another indazole derivative with different electronic properties due to the position of the nitrogen atom.
1-Benzyl-1H-indazole: Similar to 1-Benzyl-1H-indazole-4-carbaldehyde but without the aldehyde group.
Uniqueness: this compound is unique due to the presence of both the benzyl and aldehyde groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and potential therapeutic agents.
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-benzylindazole-4-carbaldehyde |
InChI |
InChI=1S/C15H12N2O/c18-11-13-7-4-8-15-14(13)9-16-17(15)10-12-5-2-1-3-6-12/h1-9,11H,10H2 |
Clave InChI |
HCNHAIYMZIELNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC(=C3C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)



![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)




![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)
